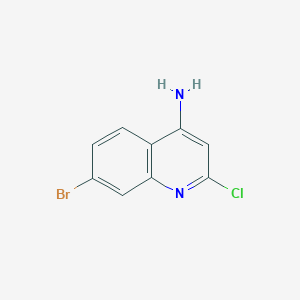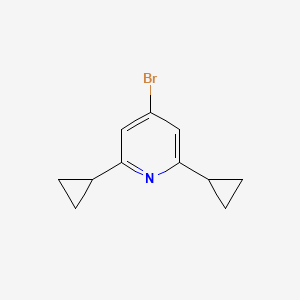
4-Bromo-2,6-dicyclopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dicyclopropylpyridine is a chemical compound with the molecular formula C11H12BrN It is a derivative of pyridine, characterized by the presence of bromine and cyclopropyl groups at the 4 and 2,6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dicyclopropylpyridine typically involves the bromination of 2,6-dicyclopropylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,6-dicyclopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while substitution reactions would produce various substituted pyridines.
Applications De Recherche Scientifique
4-Bromo-2,6-dicyclopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-2,6-dicyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-dimethylpyridine: Similar in structure but with methyl groups instead of cyclopropyl groups.
2,6-Dibromopyridine: Contains two bromine atoms at the 2 and 6 positions.
2,6-Dicyclopropylpyridine: Lacks the bromine atom but has cyclopropyl groups at the 2 and 6 positions.
Uniqueness: 4-Bromo-2,6-dicyclopropylpyridine is unique due to the combination of bromine and cyclopropyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12BrN |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
4-bromo-2,6-dicyclopropylpyridine |
InChI |
InChI=1S/C11H12BrN/c12-9-5-10(7-1-2-7)13-11(6-9)8-3-4-8/h5-8H,1-4H2 |
Clé InChI |
OZFSUMBWYAGFEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC(=N2)C3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


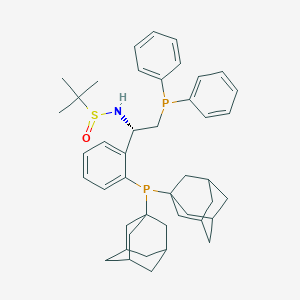
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)


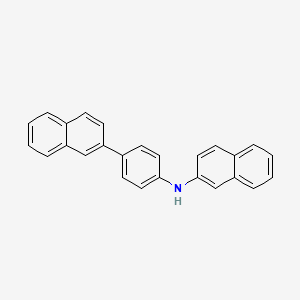
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)

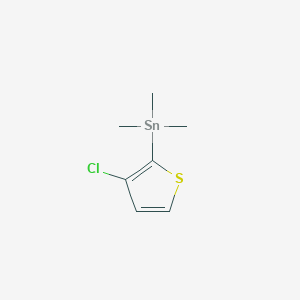


![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
